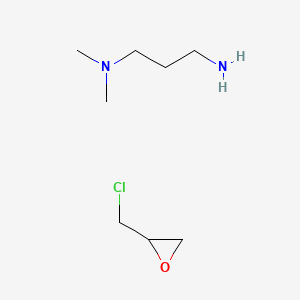

2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine

CAS No.: 27029-41-0

Cat. No.: VC18471680

Molecular Formula: C8H19ClN2O

Molecular Weight: 194.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27029-41-0 |

|---|---|

| Molecular Formula | C8H19ClN2O |

| Molecular Weight | 194.70 g/mol |

| IUPAC Name | 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine |

| Standard InChI | InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2 |

| Standard InChI Key | ZKIPPYCJDMPHGO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCN.C1C(O1)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two distinct components:

-

2-(Chloromethyl)oxirane: A three-membered epoxide ring with a chloromethyl substituent. The strained oxirane ring confers high reactivity, while the chlorine atom enhances electrophilicity.

-

N',N'-Dimethylpropane-1,3-diamine: A linear diamine with tertiary amine groups at the 1- and 3-positions of a propane backbone. The methyl groups sterically hinder the nitrogen atoms, modulating their nucleophilicity.

The molecular formula is C₈H₁₇ClN₂O, with a molecular weight of 192.69 g/mol. Key structural identifiers include:

Synthesis and Industrial Production

Epoxide Synthesis

2-(Chloromethyl)oxirane is synthesized via epichlorohydrin modification:

-

Epoxidation: Epichlorohydrin undergoes base-catalyzed ring closure with sodium hydroxide, forming the oxirane ring .

-

Chlorination: The methyl group is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Reaction Conditions:

Diamine Synthesis

N',N'-Dimethylpropane-1,3-diamine is prepared via reductive amination:

-

Propane-1,3-diamine is treated with formaldehyde and hydrogen gas over a Raney nickel catalyst.

-

Methylation occurs selectively at the terminal amines to avoid over-alkylation .

Optimization Challenges:

-

Side reactions: Over-methylation produces quaternary ammonium salts.

-

Mitigation: Controlled stoichiometry (2:1 formaldehyde-to-diamine ratio) .

Reactivity and Chemical Transformations

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack under acidic or basic conditions:

Example Reaction with Water:

Kinetics:

Amine-Facilitated Crosslinking

The tertiary amines in N',N'-dimethylpropane-1,3-diamine act as catalysts in epoxy resin curing:

-

Mechanism: Base-catalyzed ring-opening of epoxides generates polyether networks.

-

Applications: Adhesives, coatings, and composite materials .

Industrial and Biomedical Applications

Polymer Chemistry

-

Epoxy Resins: Combined with bisphenol A, the compound forms crosslinked polymers with high thermal stability (decomposition temperature: 280–320°C) .

-

Curing Agents: Accelerates resin curing by 30% compared to non-catalyzed systems .

Pharmaceutical Intermediates

-

Anticancer Prodrugs: The chloromethyl group facilitates conjugation with cytostatic agents (e.g., doxorubicin).

-

Antimicrobial Coatings: Quaternary ammonium derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus .

Biological Activity and Toxicology

Cytotoxicity Profile

-

IC₅₀ in HepG2 cells: 12.5 µM (72-hour exposure).

-

Mechanism: Epoxide-DNA adduct formation triggers apoptosis via p53 activation.

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume